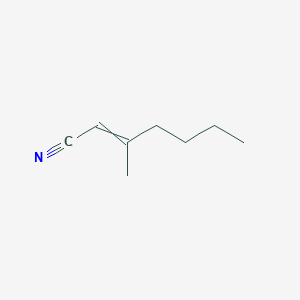

3-Methylhept-2-enenitrile

Description

3-Methylhept-2-enenitrile is an unsaturated nitrile characterized by a seven-carbon chain with a nitrile group (-C≡N) at position 2 and a methyl branch at position 3. Its IUPAC name reflects its structural features: a double bond between carbons 2 and 3 (denoted as "2-en") and a nitrile group at carbon 4.

Properties

CAS No. |

831239-08-8 |

|---|---|

Molecular Formula |

C8H13N |

Molecular Weight |

123.20 g/mol |

IUPAC Name |

3-methylhept-2-enenitrile |

InChI |

InChI=1S/C8H13N/c1-3-4-5-8(2)6-7-9/h6H,3-5H2,1-2H3 |

InChI Key |

MKBWCEYLCHAHRG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CC#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Halogenoalkanes: 3-Methylhept-2-enenitrile can be synthesized by heating 3-methyl-2-heptene with a solution of sodium or potassium cyanide in ethanol.

From Amides: Another method involves dehydrating amides using phosphorus (V) oxide.

From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimized reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methylhept-2-enenitrile can undergo oxidation reactions, typically using strong oxidizing agents, to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.

Substitution: The compound can participate in substitution reactions where the cyano group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Amines.

Substitution: Products depend on the nucleophile used, such as amides, esters, or other substituted nitriles.

Scientific Research Applications

Chemistry: 3-Methylhept-2-enenitrile is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules. Its reactivity makes it a valuable building block in synthetic chemistry.

Biology and Medicine: In biological research, nitriles like this compound are studied for their potential biological activities. They may serve as precursors for the synthesis of bioactive compounds, including pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for various applications, including as a solvent or a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-methylhept-2-enenitrile involves its interaction with molecular targets through its cyano group. The cyano group can participate in various chemical reactions, such as nucleophilic addition or substitution, depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The primary structural analogs of 3-Methylhept-2-enenitrile include shorter-chain unsaturated nitriles like Pent-3-enenitrile (C₅H₇N) and other branched nitriles. Key differences arise in chain length, branching, and substituent effects:

Physical and Chemical Properties

- Boiling Point/Solubility : Longer chains and branching in this compound likely reduce water solubility compared to Pent-3-enenitrile. Branched structures typically lower boiling points due to decreased surface area for intermolecular interactions.

- Reactivity : The α,β-unsaturated nitrile group in both compounds suggests susceptibility to nucleophilic additions (e.g., Michael additions). However, steric hindrance from the methyl group in this compound may slow such reactions compared to linear analogs .

Research Findings and Implications

- Synthetic Applications : Linear nitriles like Pent-3-enenitrile are intermediates in pharmaceuticals and agrochemicals. The branched structure of this compound could offer unique regioselectivity in catalysis, though steric effects may require optimized reaction conditions.

- Environmental Impact : Longer-chain nitriles may exhibit higher lipophilicity, increasing bioaccumulation risks compared to shorter analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.